![molecular formula C24H22N4OS B11983865 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide](/img/structure/B11983865.png)
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide
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Overview
Description
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound features a benzimidazole core, which is a crucial pharmacophore in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Thioether Formation:
Schiff Base Formation: The final step involves the condensation of the sulfanyl benzimidazole derivative with an appropriate aldehyde or ketone to form the Schiff base, resulting in the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde or ketone.
Substitution: The benzimidazole core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and aldehyde or ketone.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating parasitic diseases and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-propan-2-yloxyphenyl)acetamide
- **2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide features a unique Schiff base linkage and a biphenyl moiety
Biological Activity
The compound 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide is a member of the benzimidazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A benzimidazole moiety , which is often associated with various pharmacological effects.
- A sulfanyl group , which may enhance its reactivity and biological interactions.
- An ethenyl linkage connected to a phenyl group, contributing to its unique properties.
The molecular formula is C21H16N4O3S with a molecular weight of approximately 404.4 g/mol .
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains. Research indicates that compounds with similar structures often inhibit bacterial enzymes, contributing to their antibacterial effects .
Activity | Tested Organisms | Results |
---|---|---|
Antibacterial | E. coli, S. aureus | Inhibition observed |
Antifungal | C. albicans, A. niger | Moderate activity noted |
The mechanism of action for benzimidazole derivatives typically involves:
- Inhibition of enzymes : The sulfonamide group can inhibit bacterial enzymes essential for cell wall synthesis.
- Binding to DNA : Some derivatives interact with nucleic acids, disrupting replication and transcription processes.
The specific interactions of this compound with target proteins are still under investigation, but preliminary studies suggest it may modulate enzyme activities through competitive inhibition .
Study 1: Antimicrobial Efficacy
In a recent study, a series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Cytotoxicity
A cytotoxicity assay was performed on cancer cell lines to evaluate the potential anticancer properties of the compound. Results indicated that it induced apoptosis in cancer cells at specific concentrations, highlighting its potential as an anticancer agent.
Properties
Molecular Formula |
C24H22N4OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-17(18-12-14-20(15-13-18)19-8-4-3-5-9-19)26-27-23(29)16-30-24-25-21-10-6-7-11-22(21)28(24)2/h3-15H,16H2,1-2H3,(H,27,29)/b26-17+ |
InChI Key |
MTOWJIAWXUQKNW-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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